Product packaging for 1-Benzhydryl-3-methylazetidin-3-ol(Cat. No.:CAS No. 40320-63-6)

1-Benzhydryl-3-methylazetidin-3-ol

Cat. No.: B1278502
CAS No.: 40320-63-6
M. Wt: 253.34 g/mol
InChI Key: BCVZHHLJPZIBCC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidin-3-ol (CAS 40320-63-6) is a high-value azetidine-based building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C17H19NO and a molecular weight of 253.34 g/mol, is characterized by a four-membered azetidine ring bearing a benzhydryl (diphenylmethyl) protecting group and a methyl-substituted hydroxy moiety at the 3-position . The benzhydryl group is a common feature in compounds with documented pharmacological activity . As a synthetic intermediate, its primary value lies in the functionalization of the hydroxyl group. It can be converted into a more reactive leaving group, such as a methanesulfonate ester (CAS 133891-87-9), which is a crucial precursor for further nucleophilic substitution reactions to install a variety of amines and other functional groups . This makes it a versatile scaffold for constructing diverse chemical libraries. The compound's application is supported by patented synthetic methods, which detail its preparation and subsequent transformations into more complex molecules explored for various biological targets . From a safety and handling perspective, this chemical has a GHS signal word of "Warning" and hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Appropriate personal protective equipment is recommended. It should be stored sealed in a dry environment, preferably at 2-8°C . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B1278502 1-Benzhydryl-3-methylazetidin-3-ol CAS No. 40320-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,19H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZHHLJPZIBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437267
Record name 1-benzhydryl-3-methylazetidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-63-6
Record name 1-Benzhydryl-3-methylazetidin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40320-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydryl-3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Benzhydryl 3 Methylazetidin 3 Ol

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring.rsc.orgrsc.org

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity. rsc.orgrsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are susceptible to reactions that relieve this strain. rsc.orgrsc.org The azetidine ring in 1-Benzhydryl-3-methylazetidin-3-ol is puckered, a conformational feature that helps to alleviate some of the angle strain. The presence of the bulky benzhydryl group on the nitrogen atom, along with the methyl and hydroxyl groups at the 3-position, introduces steric considerations that influence the ring's conformation and reactivity. Specifically, the benzhydryl group's two phenyl rings are oriented at approximately 70° relative to the azetidine plane to minimize steric hindrance.

Functional Group Transformations at the Hydroxyl Moiety

The tertiary hydroxyl group at the 3-position of this compound is a key site for functionalization, allowing for a variety of chemical transformations.

Derivatization Reactions (e.g., Sulfonate Ester Formation)

The hydroxyl group can be converted into a sulfonate ester, a reaction that transforms the -OH into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com This "activation" of the alcohol is typically achieved by reacting it with a sulfonyl chloride, such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of the stereochemistry at the carbon bearing the hydroxyl group because the reaction occurs at the oxygen atom. youtube.com The general conditions for sulfonate ester formation often require the absence of water and the presence of both the sulfonic acid and the alcohol in high concentrations. enovatia.com

Table 1: Reagents for Sulfonate Ester Formation

Sulfonyl Chloride Abbreviation Corresponding Sulfonate Ester
Methanesulfonyl chloride MsCl Mesylate
p-Toluenesulfonyl chloride TsCl Tosylate

This table presents common sulfonylating agents used to convert alcohols to good leaving groups. youtube.com

Oxidation to Corresponding Azetidin-3-ones

The tertiary alcohol of this compound can be oxidized to the corresponding ketone, 1-Benzhydryl-3-methylazetidin-3-one. However, the oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols and often requires specific oxidizing agents. More commonly, the related compound, 1-benzhydrylazetidin-3-ol (B14779), which is a secondary alcohol, can be readily oxidized to 1-benzhydrylazetidin-3-one (B119530). chemicalbook.com A widely used method for this transformation is the Swern oxidation, which employs oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. chemicalbook.com This reaction typically provides a high yield of the ketone. chemicalbook.com

Nucleophilic Substitution Reactions

The azetidine ring itself can participate in nucleophilic substitution reactions. The nitrogen atom, possessing a lone pair of electrons, is nucleophilic and can react with electrophiles. youtube.com For instance, N-alkylation and N-acylation are common reactions for azetidines. youtube.com In the context of this compound, the bulky benzhydryl group already present on the nitrogen may sterically hinder further substitution at the nitrogen. However, if the hydroxyl group is first converted to a better leaving group, such as a sulfonate ester, the carbon at the 3-position becomes electrophilic and susceptible to attack by nucleophiles.

Electrophilic Reactions of Azetidines

Electrophilic reactions can occur at the nitrogen atom of the azetidine ring. youtube.com For example, azetidine reacts with nitrous acid (HNO2) to form N-nitrosoazetidine. youtube.com In the case of this compound, the nitrogen is already substituted, which would prevent such a reaction. However, the term "electrophilic reactions" can also refer to reactions where the azetidine ring is attacked by an electrophile, often leading to ring-opening.

Ring-Opening Reactions of the Azetidine Core

The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, which can be initiated by various reagents, particularly acids and other electrophiles. youtube.commagtech.com.cnyoutube.com These reactions are often regioselective, with the point of cleavage influenced by the substituents on the ring. magtech.com.cn In unsymmetrical azetidines, cleavage of the C-N bond is often favored at the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For azetidines to undergo ring-opening, they often need to be activated, for example, by protonation with an acid or by conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The ring-opening of azetidinium ions is more susceptible to electronic effects. magtech.com.cn For instance, nucleophilic attack on an azetidinium ion typically occurs at the less substituted carbon adjacent to the nitrogen, a regioselectivity controlled by steric hindrance. magtech.com.cn

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 40320-63-6 C₁₇H₁₉NO
1-Benzhydrylazetidin-3-one 40320-60-3 C₁₆H₁₅NO
1-Benzhydrylazetidin-3-ol 18621-17-5 C₁₆H₁₇NO
Azetidine 503-29-7 C₃H₇N
Aziridine (B145994) 151-56-4 C₂H₅N
Epichlorohydrin (B41342) 106-89-8 C₃H₅ClO
Benzhydrylamine 91-00-9 C₁₃H₁₃N
Oxalyl chloride 79-37-8 C₂Cl₂O₂
Dimethyl sulfoxide (DMSO) 67-68-5 C₂H₆OS
Triethylamine 121-44-8 C₆H₁₅N
Methanesulfonyl chloride 124-63-0 CH₃ClO₂S
p-Toluenesulfonyl chloride 98-59-9 C₇H₇ClO₂S
Pyridine 110-86-1 C₅H₅N
Nitrous acid 7782-77-6 HNO₂

Lewis Acid Mediated Ring Opening of 1-Benzhydrylazetidin-3-ol Analogues

The ring-opening of azetidines is a powerful method for synthesizing functionalized γ-amino alcohols. For 1-benzhydrylazetidin-3-ol and its analogs, this reaction can be effectively promoted by Lewis acids, which activate the hydroxyl group, facilitating a nucleophilic attack that cleaves a C-N bond.

Research has demonstrated a Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidin-3-ol using phenolic oxygen as the nucleophile. rsc.org This SN2-type reaction is highly regioselective, affording 1,3-amino ether products in excellent yields. rsc.org The mechanism involves the coordination of the Lewis acid to the azetidine nitrogen or the C3-hydroxyl group, which enhances the electrophilicity of the ring carbons. The subsequent attack by the nucleophile proceeds at one of the ring carbons adjacent to the nitrogen atom. This strategy has been successfully applied in a formal synthesis of Carvedilol, a β-adrenergic blocking agent. rsc.org

The choice of Lewis acid is critical for the success of the reaction. Studies on related N-sulfonyl-protected 2,3-aziridyl alcohols have shown that catalysts like BF₃•OEt₂ are highly effective in promoting regioselective ring-opening with various nucleophiles. springernature.com Computational models support an SN2 pathway, where the transition state is stabilized by specific interactions between the catalyst and the substrate. springernature.com

EntryLewis AcidNucleophile (Aryl Alcohol)ProductYield (%)Ref
1BF₃•OEt₂Phenol1-(Benzhydrylamino)-3-phenoxypropan-2-olHigh rsc.org
2AlCl₃2-Methoxyphenol1-(Benzhydrylamino)-3-(2-methoxyphenoxy)propan-2-olHigh rsc.org
3Ti(OⁱPr)₄Naphthol1-(Benzhydrylamino)-3-(naphthalen-1-yloxy)propan-2-olHigh rsc.org
4BF₃•OEt₂Carbazole-4-olCarvedilol PrecursorGood rsc.org

Table 1: Examples of Lewis Acid Mediated Ring Opening of 1-Benzhydrylazetidin-3-ol.

Rearrangement Reactions during Hydrolysis

The hydrolysis of this compound, particularly under acidic conditions, is expected to proceed via a carbocationic intermediate. The formation of a tertiary carbocation at the C3 position upon protonation and loss of water would be a key step. Due to the significant ring strain in the four-membered azetidine ring, such an intermediate is highly susceptible to rearrangement reactions.

While specific studies on the hydrolysis of this compound are not extensively documented, the behavior of carbocations in strained rings is well-understood. youtube.com The primary driving force for rearrangement is the relief of ring strain and the formation of a more stable carbocation. One plausible pathway is a ring expansion, where the bond between C2 and C3 migrates to C1, transforming the four-membered azetidine into a five-membered pyrrolidine (B122466) ring. This would relieve significant angle strain. youtube.com Another possibility is a hydride or alkyl shift if it leads to a more stabilized cationic center. The N-benzhydryl group, being bulky, would also exert significant steric and electronic influence on the stereochemical outcome of any subsequent nucleophilic capture by water.

Formation of Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolidines, Piperidines)

The transformation of the azetidine framework into larger, more stable heterocyclic systems like pyrrolidines and piperidines is a synthetically valuable strategy. These ring expansion reactions leverage the strain energy of the four-membered ring as a thermodynamic driving force.

As mentioned (3.5.2), acid-catalyzed rearrangement of 3-hydroxyazetidines can lead to ring-expanded products like pyrrolidines. magtech.com.cn Another powerful method involves the reaction of aziridines with vinyl carbene precursors to generate aziridinium (B1262131) ylide intermediates, which undergo a pseudo- rsc.orgacs.org-sigmatropic rearrangement to furnish dehydropiperidines. springernature.com Although this specific reaction starts from an aziridine, it demonstrates the principle of using strained N-heterocycles to access larger ring systems. The key is the formation of a reactive intermediate where a bond migration can occur to expand the ring. For an azetidine like this compound, generating a reactive species at C3, such as a carbocation or a radical, could initiate a similar cascade to form a pyrrolidine or piperidine (B6355638) derivative. magtech.com.cn

Advanced Functionalization of the Azetidine Ring System

Beyond reactions that consume the ring, significant effort has been directed towards methods that functionalize the intact azetidine core. These advanced strategies provide access to a wide array of substituted azetidines, which are highly sought after in medicinal chemistry.

α-Lithiation and Subsequent Electrophilic Trapping

The deprotonation of a C-H bond adjacent to the ring nitrogen (α-lithiation) followed by quenching with an electrophile is a classic yet powerful method for C-C bond formation. In the context of azetidin-3-ols, this reaction allows for the stereoselective introduction of substituents at the C2 position.

Studies on N-thiopivaloylazetidin-3-ol have shown that α-lithiation using a strong base like sec-butyllithium, followed by trapping with various electrophiles, provides 2-substituted 3-hydroxyazetidines. nih.gov The reaction generally proceeds with good trans-diastereoselectivity relative to the C3-hydroxyl group. Deuterium labeling experiments indicated that the initial deprotonation occurs preferentially trans to the hydroxyl group, although the stereochemical outcome of the electrophile trapping is dependent on the electrophile itself. nih.gov The N-substituent is crucial in this process, as it must be able to direct the lithiation and stabilize the resulting α-anion without being susceptible to cleavage by the organolithium base.

EntryElectrophileProduct (2-Substituent)Diastereoselectivity (trans:cis)Yield (%)Ref
1D₂O-D1:2.498 nih.gov
2MeI-CH₃>20:171 nih.gov
3PhCHO-CH(OH)Ph>20:167 nih.gov
4Acetone-C(OH)Me₂>20:170 nih.gov

Table 2: Stereoselective α-Functionalization of N-Thiopivaloylazetidin-3-ol via Lithiation.

Radical Processes for Substituted Azetidine Derivatives

Modern synthetic methods increasingly rely on radical chemistry to achieve transformations that are difficult under ionic conditions. For azetidines, radical processes offer novel pathways for functionalization. One cutting-edge approach is radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.org This method uses highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). Visible-light photocatalysis generates radical intermediates that add to the ABB, causing a strain-releasing ring-opening that results in a functionalized azetidine radical. This new radical can then be trapped by other species in the reaction mixture, leading to densely substituted azetidines. chemrxiv.org

Another strategy involves the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This copper-catalyzed photoinduced reaction allows for the construction of the azetidine ring with simultaneous introduction of an exocyclic double bond, which can be further functionalized. These radical methods are powerful because they often proceed under mild conditions and exhibit unique selectivity patterns compared to traditional two-electron pathways. nih.gov

Oxidative Allene (B1206475) Amination for Azetidin-3-ones

Azetidin-3-ones are direct synthetic precursors to azetidin-3-ols via reduction. An innovative method to synthesize highly functionalized, fused azetidin-3-ones involves an oxidative allene amination and rearrangement sequence. acs.orggoogle.com The process begins with the regioselective aziridination of a silyl-substituted homoallenic sulfamate. The reaction is directed to the distal double bond of the allene, forming a bicyclic methyleneaziridine with high stereocontrol. google.comnih.gov

Subsequent treatment with an electrophilic oxygen source, such as m-CPBA, triggers a facile rearrangement of the intermediate oxazaspiropentane. This cascade results in densely functionalized, fused azetidin-3-ones in excellent diastereomeric ratios. google.com A key feature of this methodology is the effective transfer of the axial chirality of the allene starting material to central chirality in the final azetidin-3-one (B1332698) product. acs.orggoogle.com The steric nature of the silyl (B83357) group can be used to direct further functionalization of the resulting bicyclic system. nih.gov

EntryAllene Substituent (R)Silyl GroupRearrangement ConditionsProduct (Fused Azetidin-3-one)Yield (%)Ref
1HTIPSm-CPBA, NaHCO₃Bicyclic azetidin-3-one83 google.com
2MeTIPSm-CPBA, NaHCO₃Methyl-substituted bicyclic azetidin-3-one70 google.com
3HTMSm-CPBA, NaHCO₃TMS-substituted bicyclic azetidin-3-one72 google.com
4HTESm-CPBA, NaHCO₃TES-substituted bicyclic azetidin-3-one80 google.com

Table 3: Synthesis of Fused Azetidin-3-ones via Oxidative Allene Amination/Rearrangement.

Reactions with Isocyanide Complexes of Transition Metals (e.g., Palladium(II), Platinum(II))

Transition metal-catalyzed reactions involving isocyanides are powerful tools for the construction of complex nitrogen-containing molecules. These reactions, particularly those catalyzed by palladium, often proceed through a well-established mechanistic pathway involving the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond.

While specific studies detailing the reaction of this compound with palladium(II) or platinum(II) isocyanide complexes are not readily found in the surveyed literature, the general mechanism of such reactions provides a framework for predicting potential transformations. A typical palladium-catalyzed imidoylative coupling involves the oxidative addition of a substrate (e.g., an aryl halide) to a Pd(0) species, followed by the 1,1-migratory insertion of an isocyanide into the newly formed palladium-carbon bond. solubilityofthings.com The resulting imidoyl-palladium intermediate can then undergo various subsequent reactions, such as reductive elimination, to yield the final product. solubilityofthings.com

In the context of this compound, the nucleophilic character of the azetidine nitrogen and the tertiary hydroxyl group could potentially play a role in reactions with pre-formed transition metal isocyanide complexes. For instance, the nitrogen atom could act as a nucleophile, attacking the electrophilic isocyanide carbon of a coordinated complex. However, the steric hindrance imposed by the bulky benzhydryl group might significantly impede such a reaction.

The tertiary alcohol is generally less reactive as a nucleophile compared to primary or secondary alcohols. It is conceivable that under certain conditions, particularly with activation, the hydroxyl group could participate in reactions with metal isocyanide complexes. For example, electrophilic isocyanide complexes of platinum(II) have been shown to react with alkoxides to form cyclic aminooxycarbene derivatives. nih.gov

It is important to note that these are hypothetical reaction pathways based on general principles of transition metal catalysis. Without specific experimental data for this compound, these potential reactions remain speculative.

Table 1: General Features of Palladium-Catalyzed Isocyanide Insertion Reactions

FeatureDescription
Catalyst Typically a Pd(0) complex, which can be generated in situ from a Pd(II) precatalyst.
Isocyanide Role Acts as a C1 building block, inserting into a Pd-C or Pd-X bond. mdpi.com
General Mechanism Oxidative addition, 1,1-migratory insertion of isocyanide, and reductive elimination. solubilityofthings.com
Common Substrates Aryl halides, vinyl halides, and related electrophiles. solubilityofthings.commdpi.com
Products Imines, amides, amidines, and various nitrogen-containing heterocycles. solubilityofthings.comnih.govnih.gov

Sulfur-Fluoride Exchange (SuFEx) and DeFS Coupling Reactions

Sulfur-Fluoride Exchange (SuFEx) is a powerful class of click reactions that involves the formation of robust S-O or S-N bonds from a sulfur(VI) fluoride (B91410) electrophile and a suitable nucleophile. nih.gov The high stability of the S-F bond and the thermodynamic driving force for its exchange make SuFEx reactions highly reliable and chemoselective. bldpharm.com

The participation of this compound in SuFEx reactions would primarily involve its tertiary hydroxyl group. Alcohols are known to react with sulfonyl fluorides (R-SO₂F) or sulfuryl fluoride (SO₂F₂) in the presence of a base or catalyst to form sulfonate esters or fluorosulfates, respectively. nih.gov However, the reactivity of alcohols in SuFEx reactions is dependent on their structure. While phenols and primary alcohols often react readily, tertiary alcohols can be more challenging substrates due to steric hindrance around the hydroxyl group. solubilityofthings.com

Specific experimental data on the SuFEx reaction of this compound is not available in the reviewed literature. Based on general principles, the reaction of its tertiary alcohol with a SuFEx reagent like sulfuryl fluoride would likely require forcing conditions or highly active catalytic systems to overcome the steric bulk.

DeFS (Deoxyfluorination with a Sulfonyl Fluoride) is a related process where a sulfonyl fluoride is used to convert an alcohol to a fluoride. This reaction typically proceeds via the formation of a sulfonate ester intermediate. The viability of a DeFS reaction on this compound would also be subject to the steric accessibility of the tertiary hydroxyl group for the initial sulfonylation step.

Table 2: General Aspects of SuFEx Reactions with Alcohols

FeatureDescription
Electrophiles Commonly sulfonyl fluorides (R-SO₂F) or sulfuryl fluoride (SO₂F₂).
Nucleophiles Alcohols, phenols, amines. nih.gov
Products from Alcohols Sulfonate esters (from R-SO₂F) or fluorosulfates (from SO₂F₂). nih.gov
Catalysis Often requires a base or catalyst such as tertiary amines (e.g., triethylamine) or amidines (e.g., DBU). nih.gov
Reactivity Trend Generally, phenols > primary alcohols > secondary alcohols > tertiary alcohols. solubilityofthings.com

Without direct experimental evidence, the reactivity of this compound in both transition metal-catalyzed isocyanide reactions and SuFEx-type transformations remains an area for future investigation.

Computational and Theoretical Studies of 1 Benzhydryl 3 Methylazetidin 3 Ol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods are standard tools for investigating molecular geometries, energies, and properties.

Density Functional Theory (DFT) Applications (e.g., B3LYP Functional, M06-2X Functional)

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. Functionals like B3LYP are widely used for a variety of molecular systems, while functionals such as M06-2X are often preferred for studies involving non-covalent interactions. nih.govchemrxiv.org Theoretical studies on various organic molecules frequently employ these functionals to predict geometric and electronic properties. nih.govnih.gov For instance, DFT calculations have been used to study the molecular orbitals of azetidine (B1206935) ligands in other contexts. researchgate.net However, specific studies applying the B3LYP or M06-2X functionals to determine the structural and electronic characteristics of 1-Benzhydryl-3-methylazetidin-3-ol have not been reported.

Ab Initio and Semiempirical Methods (e.g., MP2, MNDO)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semiempirical methods like MNDO, offer alternative approaches to quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy for smaller systems. acs.org They have been used to study the fundamental vibrations and ring characteristics of the basic 2-azetidinone structure and the chemistry of aziridines, a related three-membered ring system. acs.orgacs.org Semiempirical methods are faster, using parameters derived from experimental data, but are generally less accurate. There is no evidence in the current body of scientific literature of MP2 or MNDO methods being specifically applied to analyze this compound.

Basis Set Selection and Self-Consistent Reaction Field (SCRF) Solvation Models

The selection of an appropriate basis set and a solvation model is critical for accurate computational results, especially when modeling molecules in a solvent. The Self-Consistent Reaction Field (SCRF) method, often using the Polarizable Continuum Model (PCM), is a common approach to simulate the effects of a solvent on a molecule's properties. mdpi.com Different basis sets, which are sets of mathematical functions used to build molecular orbitals, are chosen based on the desired accuracy and the computational resources available. While the principles of basis set selection and SCRF models are well-established and applied to many heterocyclic compounds, cdnsciencepub.commdpi.comyoutube.com their specific application to this compound is not documented.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Descriptors derived from computational analysis, such as frontier molecular orbitals, provide a lens through which to understand and predict chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com FMO analysis is a standard component of computational studies on reactive molecules, including various heterocycles. nih.govresearchgate.netnih.gov For example, FMO theory has been used to explain the reactivity in the formation of azetidines through cycloaddition reactions. nih.gov A specific FMO analysis for this compound, which would detail its HOMO-LUMO gap and orbital distributions, is currently absent from scientific publications.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra (like UV-Vis). mdpi.com It provides insights into electronic transitions, such as those from the HOMO to the LUMO. mdpi.com This method has been applied to various flavonoid and azaindole derivatives to understand their photophysical properties. mdpi.comresearchgate.net However, TD-DFT studies to determine the electronic transition energies and absorption spectra of this compound have not been published.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. These descriptors include nonlinear optical (NLO) behavior, Natural Bond Orbital (NBO) properties, and Molecular Electrostatic Potential (MESP). Although specific published values for this compound are not available, the principles of these analyses provide a framework for understanding its potential chemical behavior.

Nonlinear Optical (NLO) Behavior: Molecules with significant NLO properties can alter the properties of light and are of interest in materials science. NLO response arises from the interaction of a molecule's electron cloud with an external electric field. Large NLO effects are often seen in molecules with extensive π-conjugation and significant charge separation (a large dipole moment). While the benzhydryl group on this compound contains phenyl rings, the lack of a conjugated bridge between a strong donor and acceptor group across the molecule suggests that its NLO properties would likely be modest.

Natural Bond Orbital (NBO) Properties: NBO analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals representing Lewis structures (bonds, lone pairs). nih.gov This method allows for the quantitative study of intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.org For this compound, an NBO analysis would reveal key interactions, such as the delocalization of the nitrogen lone pair electrons into anti-bonding orbitals of adjacent C-C or C-N bonds. These interactions stabilize the molecule and influence the geometry and reactivity of the azetidine ring. The strength of these hyperconjugative interactions can be quantified as a stabilization energy (E(2)).

Illustrative NBO Interaction Table for a Substituted Azetidine This table is a conceptual representation of the type of data obtained from an NBO analysis and does not represent calculated values for this compound.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N σ*(C-C) 3.5
LP (1) N σ*(C-H) 2.1

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity, particularly for non-covalent interactions and electrophilic/nucleophilic attacks. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would show a negative potential around the nitrogen and oxygen atoms, identifying them as sites for protonation or coordination with Lewis acids. The phenyl rings would also exhibit negative potential above and below the plane of the rings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map the energy landscape of a reaction, including transition states and intermediates. acs.org This is particularly valuable for strained ring systems like azetidines, where multiple reaction pathways can compete.

Recent studies have utilized computational models to predict and understand the synthesis of azetidines. For instance, in photocatalyzed [2+2] cycloadditions (aza Paternò-Büchi reactions) to form azetidines, DFT calculations are used to determine the frontier orbital energies of the reactants (e.g., an imine and an alkene). mit.edursc.orgrsc.org By matching the energy levels of the excited states, researchers can predict which reactant pairs will successfully form an azetidine ring and explain the observed regioselectivity. rsc.org Although a specific mechanistic study for this compound was not found, these approaches demonstrate the power of computational modeling. For example, modeling could be used to explore its formation from benzhydrylamine and a suitable three-carbon electrophile, or to predict the outcomes of its subsequent reactions, such as ring-opening or functionalization.

Computational studies have also been instrumental in understanding the mechanisms of azetidine ring-opening reactions. Lewis acid-catalyzed ring-opening with various nucleophiles can be modeled to determine which C-N bond is likely to cleave. frontiersin.org Such models can explain regioselectivity by examining the coordination of the catalyst and the stability of potential carbocationic intermediates. frontiersin.org For a molecule like this compound, computational modeling could predict whether a nucleophile would attack the C2 or C4 position of the ring under acidic conditions.

Thermodynamic and Kinetic Considerations in Azetidine Reactions

The chemistry of azetidines is largely dictated by the thermodynamics and kinetics associated with their strained four-membered ring. The significant ring-strain energy, approximately 25 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.net However, azetidines are generally more stable and less reactive than their three-membered aziridine (B145994) counterparts, indicating a significant kinetic barrier to these reactions. rsc.org

Kinetic Factors: Kinetics are governed by the activation energy (Ea or ΔG‡) of a reaction's rate-determining step. Computational modeling can precisely calculate the structures and energies of transition states, providing a direct measure of this kinetic barrier. A high activation energy corresponds to a slow reaction. Catalysts, such as Lewis or Brønsted acids, can accelerate reactions by providing an alternative pathway with a lower activation energy. frontiersin.org For example, the protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack by lowering the energy barrier for C-N bond cleavage. Computational studies on the aminolysis of epoxides to form azetidines have shown how lanthanide catalysts can effectively promote the reaction and control its regioselectivity, a finding supported by DFT calculations of the transition states. frontiersin.org

Table of Ring Strain Energies for Small Heterocycles

Heterocycle Ring Size Ring Strain (kcal/mol)
Aziridine 3 ~27
Azetidine 4 ~25
Pyrrolidine (B122466) 5 ~6
Piperidine (B6355638) 6 ~0

Source: Data derived from general organic chemistry principles and studies on heterocyclic strain. rsc.orgresearchgate.net

Research Applications and Utility of 1 Benzhydryl 3 Methylazetidin 3 Ol As a Chemical Scaffold

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

1-Benzhydryl-3-methylazetidin-3-ol is a valuable heterocyclic building block in the field of organic synthesis. sigmaaldrich.com Its unique structural features, including the strained azetidine (B1206935) ring and the bulky benzhydryl protecting group, make it a versatile precursor for creating more intricate molecular architectures. The inherent ring strain of the azetidine core, with an estimated energy of 25.2 kcal mol⁻¹, renders it susceptible to various chemical transformations, including ring-opening and expansion reactions, which allows for the generation of highly substituted acyclic amines or larger heterocyclic systems. researchgate.netrsc.org

The presence of the hydroxyl and methyl groups at the 3-position provides a handle for further functionalization. For instance, the hydroxyl group can be converted into a good leaving group, such as a methanesulfonate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, expanding the chemical space accessible from this scaffold. The benzhydryl group, while often serving as a protecting group for the nitrogen atom, also influences the stereochemical outcome of reactions and can be removed under specific conditions to yield the free amine for subsequent modifications.

The utility of this compound as a building block is evident in its application in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its derivatives have been explored for their potential in developing new drugs and agrochemicals. The rigid azetidine framework is particularly useful for constraining the conformation of molecules, a desirable feature in drug design.

A notable application of this building block is in the preparation of other functionalized azetidines. For example, it can be a precursor to 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate, which is itself a useful intermediate for further synthetic transformations. The ability to readily access a variety of substituted azetidines from this starting material underscores its importance as a versatile building block in the synthesis of complex organic molecules.

Development of Azetidine-Based Chemical Libraries for Screening Platforms

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify novel lead compounds. nih.govchemdiv.combio-techne.com The azetidine scaffold, and specifically derivatives of this compound, have emerged as valuable components in the construction of these libraries. nih.gov The unique three-dimensional and rigid nature of the azetidine ring provides a distinct structural framework compared to more common cyclic and acyclic structures, allowing for the exploration of novel chemical space. nih.gov

Libraries based on the azetidine core can be generated through various synthetic strategies. One approach involves the diversification of a densely functionalized azetidine ring system to create a wide array of fused, bridged, and spirocyclic ring systems. nih.gov For example, a key intermediate derived from an azetidine core can be utilized in functional group pairing reactions to generate significant skeletal diversity. acs.org This can involve transformations like the reduction of a nitrile to a primary amine, followed by reactions to build more complex structures. acs.org

The design of these libraries often incorporates principles of diversity-oriented synthesis (DOS), aiming to produce a collection of compounds with a wide range of structural features. nih.gov In the context of CNS-focused libraries, specific physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area are carefully considered to enhance the potential for blood-brain barrier penetration. nih.govacs.org

The solid-phase synthesis of large libraries of spirocyclic azetidines has been successfully demonstrated, showcasing the adaptability of this scaffold to high-throughput synthesis methodologies. nih.gov These libraries, populated with novel azetidine-based compounds, serve as a rich resource for screening campaigns against various biological targets, including enzymes and receptors, to identify new starting points for drug development programs. nih.govnih.gov

Utilization in Asymmetric Catalysis as Chiral Ligands and Organocatalysts

Chiral azetidine derivatives have carved out a significant niche in the field of asymmetric catalysis, serving as both ligands for metal-based catalysts and as organocatalysts themselves. researchgate.net The rigid four-membered ring structure of azetidine provides a well-defined chiral environment that can effectively control the stereochemical outcome of a variety of chemical transformations. rsc.org This has led to their successful application in reactions such as Friedel-Crafts alkylations, Michael-type additions, and Henry reactions. researchgate.net

In metal-catalyzed asymmetric reactions, chiral azetidine-containing ligands coordinate to a metal center, creating a chiral catalyst that can enantioselectively transform a prochiral substrate. researchgate.net The development of these ligands has been a key focus, with the goal of achieving high yields and enantioselectivities. researchgate.net

A prominent example of their application is in the asymmetric Henry (nitroaldol) reaction, which forms a carbon-carbon bond and creates a valuable β-nitro alcohol product. researchgate.netmdpi.com These products are versatile synthetic intermediates that can be converted into other important functional groups, such as β-amino alcohols. mdpi.com Chiral ligands derived from azetidines have been employed in copper(II)-catalyzed Henry reactions, demonstrating their ability to induce high levels of enantioselectivity. researchgate.net The specific stereochemistry of the resulting β-nitro alcohol is often dictated by the absolute configuration of the chiral azetidine ligand used. researchgate.net The rigidity of the azetidine scaffold within the ligand is thought to enhance the control over the catalytic pocket, leading to improved enantioselectivity. rsc.org

The effectiveness of these chiral azetidine ligands is often compared to analogous aziridine- and pyrrolidine-containing ligands to benchmark their performance. researchgate.net The unique conformational constraints of the azetidine ring can offer advantages in certain catalytic systems.

Beyond their role as ligands in metal catalysis, chiral azetidine scaffolds have also been utilized in organocatalysis, particularly in reactions that rely on hydrogen bonding interactions to achieve stereocontrol. acs.org Chiral organocatalysts, such as those incorporating a thiourea (B124793) or squaramide moiety, can activate substrates through the formation of specific hydrogen bonds.

In the context of the aza-Henry reaction, chiral thiourea and squaramide catalysts have been shown to effectively promote the reaction between anilines, aldehydes, and nitroalkanes in a multicomponent and stereoselective manner. fao.org While not directly derived from this compound in the cited examples, the principle of using a rigid chiral scaffold to orient a hydrogen-bonding catalyst is applicable. The defined structure of the azetidine ring can provide a rigid backbone for positioning the hydrogen-bond donating groups, thereby creating a well-organized chiral environment for the reaction to occur. This can lead to high levels of diastereo- and enantioselectivity. fao.org

Furthermore, chiral squaramide hydrogen-bond donor catalysts have been successfully employed in the highly enantioselective ring-opening of 3-substituted azetidines. acs.org This demonstrates the ability of hydrogen-bonding catalysts to interact effectively with the azetidine ring itself, highlighting the potential for developing novel catalytic processes centered around this scaffold. The catalyst is believed to operate through a combination of hydrogen-bonding interactions and cation stabilization to facilitate the reaction. acs.org

Engineering of Conformationally Constrained Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery as they can overcome some of the limitations of natural peptides, such as poor stability and bioavailability. The incorporation of rigid structural elements is a key strategy in the design of peptidomimetics to control their conformation and enhance their binding affinity to biological targets. The azetidine ring, due to its constrained four-membered structure, is an excellent candidate for this purpose. rsc.orgnih.gov

The introduction of a 3-aminoazetidine (3-AAz) subunit into a peptide sequence can act as a turn-inducing element, facilitating the synthesis of small to medium-sized cyclic peptides. nih.govresearchgate.net This is particularly beneficial as the cyclization of linear peptides can often be challenging. nih.govresearchgate.net The rigid azetidine ring encourages the peptide backbone to adopt a specific conformation, which can be advantageous for binding to a target protein. nih.gov

Furthermore, the incorporation of an azetidine ring can enhance the proteolytic stability of the resulting peptidomimetic. nih.gov For example, the introduction of a 3-AAz unit into a cyclohexapeptide has been shown to improve its stability towards proteases compared to the corresponding all-amino acid macrocycle. nih.gov This increased stability is a crucial attribute for developing peptide-based drugs.

The azetidine scaffold also offers opportunities for late-stage functionalization of the peptidomimetic. nih.govresearchgate.net The nitrogen atom of the azetidine ring can be selectively deprotected and modified, allowing for the attachment of various functionalities such as dyes, biotin (B1667282) tags, or other molecular probes. nih.govresearchgate.net This versatility makes azetidine-containing peptidomimetics valuable tools for chemical biology and drug discovery.

The development of azetidine-based STAT3 inhibitors provides a concrete example of this approach. nih.govacs.org By replacing a proline linker with an (R)-azetidine-2-carboxamide, researchers were able to develop potent and selective inhibitors of STAT3, a key protein involved in cancer. nih.govacs.org This highlights the potential of using conformationally constrained azetidine scaffolds to design highly specific and effective therapeutic agents.

Rational Design of Azetidine-Based Chemical Probes

Chemical probes are essential tools in chemical biology for elucidating the function of proteins and other biological macromolecules. The rational design of these probes often involves creating molecules that can selectively interact with a specific target. The azetidine scaffold, with its unique structural and chemical properties, provides a valuable framework for the design of such probes.

The development of azetidine-based inhibitors of the STAT3 protein exemplifies the rational design of chemical probes. nih.gov Starting from a known inhibitor scaffold, researchers systematically replaced a proline linker with an azetidine ring, leading to a new series of potent and selective STAT3 inhibitors. nih.govacs.org This iterative medicinal chemistry approach, guided by structure-activity relationships, allowed for the optimization of the probe's potency and physicochemical properties. nih.gov

The azetidine ring in these probes serves to constrain the conformation of the molecule, which can lead to higher binding affinity and selectivity for the target protein. Furthermore, the azetidine scaffold can be readily modified to incorporate various functional groups. For instance, in the development of STAT3 inhibitors, different moieties were attached to the azetidine ring to improve cell membrane permeability and other drug-like properties. nih.govacs.org

The ability to introduce reporter groups, such as fluorescent dyes or biotin tags, onto the azetidine scaffold is another key aspect of its utility in designing chemical probes. This allows for the visualization and tracking of the probe's interaction with its target within a cellular context. The late-stage functionalization of azetidine-containing macrocycles, as demonstrated in the synthesis of peptidomimetics, highlights the feasibility of this approach. nih.govresearchgate.net

Azetidine Scaffolds in Materials Science Applications

The application of azetidine scaffolds, including this compound, in materials science is an emerging area of research. The inherent ring strain and unique stereochemistry of the azetidine ring offer potential for the development of novel polymers and functional materials.

One of the key reactions of azetidines that lends itself to materials science is cationic ring-opening polymerization (CROP). This process can lead to the formation of poly(propylenimine)s, which are polymers with repeating amine units in their backbone. acs.orgosti.gov While studies have primarily focused on the polymerization of the parent azetidine, the principles can be extended to substituted azetidines like the 3-methylazetidin-3-ol (B1365027) core derived from the title compound. The presence of the methyl and hydroxyl groups on the azetidine ring would influence the polymerization process and the properties of the resulting polymer.

The bulky benzhydryl protecting group on this compound would need to be removed to unmask the secondary amine required for polymerization. The resulting 3-methylazetidin-3-ol monomer could then be subjected to CROP to yield a functionalized poly(propylenimine). The hydroxyl groups along the polymer chain would increase its hydrophilicity and provide sites for further modification, potentially leading to materials with applications in areas such as:

CO2 Capture: Polymers containing amine functionalities have been investigated for their ability to capture carbon dioxide. The poly(propylenimine)s derived from azetidine polymerization have shown promise in this area. acs.orgosti.gov

Biomaterials: The introduction of hydroxyl groups could enhance biocompatibility and provide handles for attaching bioactive molecules, making such polymers interesting candidates for drug delivery systems or tissue engineering scaffolds.

Coatings and Adhesives: The polar nature of the resulting polymer could lead to good adhesive properties and the potential for creating functional coatings.

While the direct use of this compound in creating these materials is not yet widely documented in scientific literature, its role as a precursor to a functionalized azetidine monomer highlights its potential contribution to this field. The development of synthetic routes to polymers from such substituted azetidines could unlock a new class of materials with tailored properties.

Bioisosteric Replacement Strategies with Azetidine Ring Systems

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, involving the substitution of one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. The rigid, three-dimensional structure of the azetidine ring makes it an attractive bioisostere for other cyclic amines commonly found in bioactive molecules, such as piperidine (B6355638) and piperazine. tcichemicals.comnih.govblumberginstitute.orgresearchgate.net

The utility of this compound in this context lies in its function as a synthetic precursor to the 3-methylazetidin-3-ol scaffold. The benzhydryl group, while crucial for directing the synthesis and providing steric bulk, can be readily cleaved to reveal the core azetidine heterocycle. This deprotected intermediate can then be incorporated into larger molecules, where the azetidine ring serves as a structural mimic of other cyclic amines.

Several patents in the pharmaceutical field describe the use of this compound as a starting material for the synthesis of complex therapeutic agents, including inhibitors of Tropomyosin receptor kinase (Trk) and serotonin (B10506) receptor modulators. In these examples, the N-debenzhydrylation of the molecule is a key step, yielding the 3-methylazetidin-3-ol core, which is then further elaborated.

The rationale for using the azetidine scaffold as a bioisostere includes:

Improved Physicochemical Properties: Replacing a larger, more flexible ring like piperidine with a smaller, more rigid azetidine can lead to improvements in properties such as solubility and metabolic stability. The introduction of sp3 character can also reduce planarity, which is often associated with poor bioavailability and toxicity. tcichemicals.com

Novel Exit Vectors: The defined geometry of the azetidine ring provides unique exit vectors for substituents, allowing for fine-tuning of the spatial arrangement of functional groups and optimizing interactions with biological targets. blumberginstitute.org

Intellectual Property: The use of less common scaffolds like azetidines can provide a route to novel chemical space and new intellectual property.

The table below presents a conceptual comparison of the 3-methylazetidin-3-ol scaffold with piperidine, illustrating its potential as a bioisosteric replacement.

FeaturePiperidine3-Methylazetidin-3-olRationale for Replacement
Ring Size 6-membered4-memberedReduction in size and molecular weight.
Conformation Flexible (chair, boat)Rigid (puckered)Increased conformational rigidity can improve binding affinity and reduce off-target effects.
Lipophilicity (logP) Generally higherGenerally lowerCan lead to improved solubility and reduced metabolic liabilities.
Substitution Pattern DiverseMore constrainedOffers precise control over substituent orientation.

While the literature may not always explicitly state that the 3-methylazetidin-3-ol moiety derived from this compound is a direct bioisosteric replacement, its incorporation into drug candidates in place of more traditional cyclic amines strongly supports this strategic application.

Q & A

Q. What frameworks guide the ethical sharing of preclinical data for this compound while protecting intellectual property?

  • Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with tiered access:
  • Publish synthetic protocols and in vitro data in open-access repositories (e.g., Zenodo).
  • Restrict in vivo or proprietary datasets via controlled-access platforms (e.g., EUDA). Ensure compliance with GDPR for any human-derived data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.